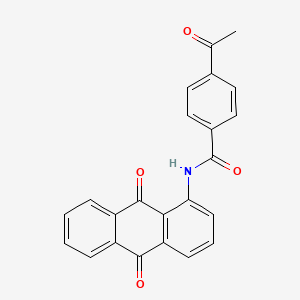

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4/c1-13(25)14-9-11-15(12-10-14)23(28)24-19-8-4-7-18-20(19)22(27)17-6-3-2-5-16(17)21(18)26/h2-12H,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCZFSLFHCWCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with an appropriate acylating agent. One common method involves the reaction of 1-aminoanthraquinone with 4-acetylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.

Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (HNO₃) or halogenating agents (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

Metal-Catalyzed C-H Bond Functionalization

One of the most promising applications of 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide lies in its role as a bidentate directing group for metal-catalyzed C-H bond functionalization. The compound can facilitate the functionalization of C-H bonds through chelation with metal catalysts, enhancing the efficiency of reactions that modify organic substrates. Research indicates that the presence of both nitrogen and oxygen donor atoms in the compound's structure allows for selective activation of C-H bonds at specific positions .

Anticancer Activity

Another significant area of research is the evaluation of anticancer properties associated with anthraquinone derivatives. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide demonstrated not only successful synthesis but also extensive characterization using techniques such as NMR and IR spectroscopy. This work highlights the versatility of anthraquinone derivatives in organic synthesis and their potential as intermediates in developing pharmaceuticals .

Case Study 2: Biological Evaluation

In another investigation, derivatives of anthraquinones were screened for their biological activity against various cancer cell lines. The results indicated that compounds featuring similar structural motifs to this compound exhibited significant cytotoxicity against human breast cancer cells, suggesting a potential pathway for drug development .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit topoisomerases, enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Key Observations:

- Halogenated analogs (e.g., 4-chloro ) may exhibit altered solubility and electronic properties, impacting their utility in organic synthesis or material science.

- Synthetic Efficiency :

N,O-Bidentate Directing Groups

- 2-Methylbenzamide Derivative :

- Demonstrated efficacy in directing γ-C–H functionalization via coordination with Pd or Ru catalysts. Methyl groups provide moderate steric bulk without significantly altering electronic properties.

- However, steric hindrance from the acetyl group could reduce accessibility to the metal center.

Substituent Effects on Physicochemical Properties

- Solubility: Acetyl and nitro groups may reduce solubility in nonpolar solvents compared to methyl or hydrogen analogs, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .

- Thermal Stability: Anthraquinone derivatives with electron-withdrawing groups (e.g., nitro, acetyl) may exhibit lower thermal stability due to increased susceptibility to redox reactions .

Case Study: Comparison with Halogenated Derivatives

The 4-chloro derivative (CAS 81-45-8 ) highlights the role of halogen substituents:

- Reactivity: Halogenated anthraquinones are prone to nucleophilic aromatic substitution, offering pathways for further functionalization—a feature absent in the acetylated target compound.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features an acetyl group, a benzamide moiety, and a dioxo-dihydroanthracene core, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide exhibits significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported the following IC50 values against different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.2 |

| HeLa (Cervical) | 10.8 |

These results suggest that the compound effectively inhibits cell proliferation and promotes cell death in these cancer types.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases. Notably, it has shown promising results against acetylcholinesterase (AChE), with an IC50 value of approximately 20 µM, indicating potential for treating Alzheimer's disease.

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound may inhibit specific signaling pathways associated with cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The study concluded that this compound could serve as a lead candidate for further development in breast cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound against AChE inhibition. In vivo experiments using mouse models demonstrated that administration of the compound significantly improved cognitive function as measured by the Morris water maze test compared to control groups.

Q & A

Q. What are the common synthetic routes for 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves two key steps: (1) oxidation of anthracene to 9,10-anthraquinone and (2) amidation with 4-acetylbenzoyl chloride. Optimization strategies include:

- Oxidation: Use catalytic oxidation systems (e.g., CrO₃/H₂SO₄) under controlled temperatures (60–80°C) to minimize side products .

- Amidation: Employ thionyl chloride (SOCl₂) to activate the carboxylic acid group of 4-acetylbenzoic acid, followed by reaction with 1-aminoanthraquinone in anhydrous THF. Stirring under nitrogen at 0–5°C improves regioselectivity .

- Purification: Recrystallization from DMF/ethanol (1:3 v/v) or column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the anthraquinone carbonyls appear as distinct singlets at δ ~180–185 ppm, while the acetyl group resonates at δ ~2.6 ppm (¹H) and δ ~25–30 ppm (¹³C) .

- IR Spectroscopy: Key peaks include C=O stretches (anthraquinone: ~1670 cm⁻¹; acetyl: ~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- X-ray Crystallography: Resolves molecular conformation. Anthracene rings typically show planarity, with dihedral angles <5° between the benzamide and anthraquinone moieties .

Q. How can researchers assess the solubility and purity of this compound?

Methodological Answer:

- Solubility Testing: Use a shake-flask method in solvents like DMSO, THF, or chloroform. For aqueous solubility, employ HPLC with a C18 column and UV detection (λ = 254 nm) .

- Purity Analysis:

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Curves: Establish EC₅₀ values for antioxidant activity (e.g., DPPH/ABTS assays) and IC₅₀ for cytotoxicity (MTT assay on cancer cell lines). Compare slopes to identify concentration-dependent dual effects .

- Mechanistic Studies: Use ROS (reactive oxygen species) detection kits (e.g., DCFH-DA) to differentiate antioxidant (ROS scavenging) and pro-oxidant (ROS induction) modes .

- Structural Analog Comparison: Test derivatives lacking the acetyl group to isolate the role of substituents in activity discrepancies .

Q. How does computational modeling aid in understanding the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like COX-1 (antiplatelet activity) or topoisomerase II (anticancer). The anthraquinone core often intercalates into DNA, while the acetylbenzamide group hydrogen-bonds with catalytic residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to design optimized analogs .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR or LC-MS to detect intermediates and avoid over-oxidation of anthracene .

- Catalyst Selection: Transition from batch to flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) to improve yield (>85%) and reduce byproducts .

- Workflow Automation: Implement continuous crystallization systems to maintain consistent particle size and purity during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.